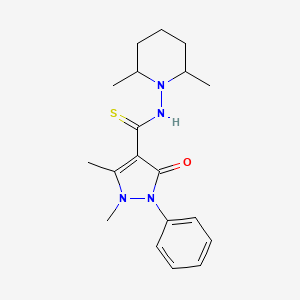
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine is a synthetic compound that belongs to the class of antipyrine derivatives Antipyrine derivatives are known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine typically involves the reaction of 4-aminoantipyrine with 2,6-dimethylpiperidine and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-aminoantipyrine, 2,6-dimethylpiperidine, thiocarbamoyl chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and infectious processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Receptors: Binding to cellular receptors to modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine can be compared with other antipyrine derivatives, such as:
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
4-Dimethylaminoantipyrine: Used as a mediator in electrochemical detection of phenols.
Schiff Base Derivatives of 4-Aminoantipyrine: Exhibiting antibacterial and anticancer activities.
Properties
CAS No. |
73791-34-1 |
|---|---|
Molecular Formula |
C19H26N4OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2,6-dimethylpiperidin-1-yl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-9-8-10-14(2)22(13)20-18(25)17-15(3)21(4)23(19(17)24)16-11-6-5-7-12-16/h5-7,11-14H,8-10H2,1-4H3,(H,20,25) |
InChI Key |
FECDFCIHAIMIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1NC(=S)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















